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Compound of Interest

Compound Name: p-Bromophenyl i-propyl sulfoxide

Cat. No.: B8099807

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure of (R)-p-bromophenyl
isopropy! sulfoxide, a chiral organosulfur compound of interest in stereoselective synthesis and
drug design. The following sections present its crystallographic data, key structural features,
and the experimental protocols utilized for its characterization.

Core Crystallographic Data

The crystal structure of (R)-p-bromophenyl isopropyl sulfoxide was determined by single-crystal
X-ray diffraction. The compound crystallizes in the orthorhombic space group P212:121 with one
molecule in the asymmetric unit. The crystallographic data and refinement details are
summarized in the table below.
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Parameter Value
Chemical Formula CoH11BrOS
Formula Weight 247.15
Crystal System Orthorhombic
Space Group P212121

a (A) 5.869(1)

b (A) 8.878(2)

c (A 18.798(4)
a (°) 90

B () 920

y (®) 90

Volume (A3) 979.1(3)

z 4

Density (calculated) (Mg/m?3) 1.677
Absorption Coefficient (mm™1) 4.878
F(000) 496

Crystal Size (mm3)

0.30x0.25x0.20

8 range for data collection (°)

2.291t0 27.50

Index ranges

-7<sh<7,-11<k<11,-24<1<24

Reflections collected

8145

Independent reflections

2241 [R(int) = 0.041]

Completeness to 6 = 27.50°

99.8 %

Refinement method

Full-matrix least-squares on F2

Data / restraints / parameters

2241/0/119
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Goodness-of-fit on F2 1.05

Final R indices [I>2a(1)] R1 =0.027, wR2 = 0.063
R indices (all data) R1 =0.033, wR2 = 0.066
Absolute structure parameter 0.01(2)

Largest diff. peak and hole (e.A-3) 0.42 and -0.47

Selected Bond Lengths and Angles

The molecular structure of (R)-p-bromophenyl isopropyl sulfoxide features a tetrahedral sulfur
atom bonded to the p-bromophenyl group, an isopropyl group, and an oxygen atom. Key
intramolecular distances and angles are presented below.

Bond Length (A)
S(1)-0(1) 1.498(2)
S(1)-C(1) 1.791(3)
S(1)-C(7) 1.812(3)
Br(1)-C(4) 1.907(3)
Angle (®)
0(1)-S(1)-C(1) 106.8(1)
O(1)-S(1)-C(7) 106.3(1)
C(1)-S(1)-C(7) 99.7(1)
C(2)-C(1)-S(1) 119.8(2)
C(6)-C(1)-S(1) 120.3(2)
C(8)-C(7)-S(1) 110.1(2)
C(9)-C(7)-S(1) 108.4(2)
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Experimental Protocols

The synthesis and structural determination of (R)-p-bromophenyl isopropyl sulfoxide involved
the following key steps:

Synthesis and Crystallization

(R)-p-bromophenyl isopropyl sulfoxide was synthesized via the asymmetric oxidation of the
corresponding sulfide. Single crystals suitable for X-ray diffraction were obtained by slow
evaporation from a solution of the compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal was mounted on a diffractometer. Data were collected at room
temperature using graphite-monochromated Mo-Ka radiation (A = 0.71073 A). The structure
was solved by direct methods and refined by full-matrix least-squares on F2. All non-hydrogen
atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and
refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the determination of the crystal structure of
(R)-p-bromophenyl isopropyl sulfoxide.
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Experimental workflow for the crystal structure determination.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure of (R)-p-
Bromophenyl Isopropyl Sulfoxide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8099807#r-p-bromophenyl-isopropyl-sulfoxide-
crystal-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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